molecular formula C16H17N3O3S2 B2948630 N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide CAS No. 1003277-38-0

N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide

Cat. No. B2948630
M. Wt: 363.45
InChI Key: FKUNZDASGNHZSA-UHFFFAOYSA-N
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Description

“N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide” is a compound that falls under the category of 1,3,4-thiadiazole derivatives . The pharmacophore hybridization approach is widely used for the design of drug-like small molecules with anticancer properties . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

The synthesis of this compound involves a “cost-effective” approach to the synthesis of the novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties . The 5-amino-1,3,4-thiadiazole-2-thiol was used as a starting reagent, and the synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed by 1H, 13C, 2D NMR, and LC-MS spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 404.5 g/mol . The compound has a yield of 72%, melting point of 174–176°C, and its IR (KBr), 1H NMR (DMSO-d6, 500MHz), 13C NMR (DMSO-d6, 125MHz), and mass spectra (M+) at m/z 400.02 were reported .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, including its anticancer properties. The pharmacophore hybridization approach used in its synthesis could also be applied to the design of other drug-like small molecules .

properties

IUPAC Name

N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-22-12-7-5-10(6-8-12)13(20)9-23-16-19-18-15(24-16)17-14(21)11-3-2-4-11/h5-8,11H,2-4,9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUNZDASGNHZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide

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